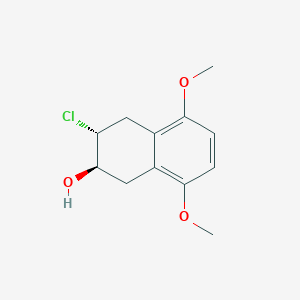
(2R,3R)-3-Chloro-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-3-Chloro-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol: is a chiral organic compound with two stereocenters It is a derivative of tetrahydronaphthalene, featuring chlorine and methoxy substituents
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Chloro-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol typically involves multi-step organic reactions. One common method includes the selective reduction of a precursor compound, such as a dihydrotetrabenazine derivative, using borane or borane complexes under low temperature conditions . This method ensures high stereoselectivity and yield, making it suitable for both laboratory and industrial production.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to enhance yield and purity while minimizing costs. This often involves the use of advanced catalytic systems and continuous flow reactors to maintain precise control over reaction conditions and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often employing hydrogenation catalysts such as palladium on carbon, can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Hydroxylated or aminated derivatives
科学研究应用
Chemistry: In organic synthesis, (2R,3R)-3-Chloro-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol serves as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for studying stereoselective reactions and developing chiral catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a candidate for drug development and biochemical research. It can be used to study enzyme-substrate interactions and receptor binding.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals targeting specific pathways or receptors. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, including fragrances, flavors, and agrochemicals. Its stereochemistry is particularly important for creating products with desired sensory properties.
作用机制
The mechanism by which (2R,3R)-3-Chloro-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to specific receptors or enzymes, altering their activity and triggering downstream effects. The presence of chlorine and methoxy groups can influence its binding affinity and specificity, making it a versatile compound for studying molecular interactions .
相似化合物的比较
(2R,3R)-Tartaric acid: A chiral diol with applications in chiral synthesis and as a resolving agent.
(2R,3R)-Butanediol: Used as a chiral auxiliary and building block in organic synthesis.
(2R,3R)-Dihydrotetrabenazine: A derivative used in the treatment of neurological disorders.
Uniqueness: What sets (2R,3R)-3-Chloro-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol apart is its specific combination of chlorine and methoxy substituents on a tetrahydronaphthalene backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
69183-90-0 |
|---|---|
分子式 |
C12H15ClO3 |
分子量 |
242.70 g/mol |
IUPAC 名称 |
(2R,3R)-3-chloro-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C12H15ClO3/c1-15-11-3-4-12(16-2)8-6-10(14)9(13)5-7(8)11/h3-4,9-10,14H,5-6H2,1-2H3/t9-,10-/m1/s1 |
InChI 键 |
NBBBCDMLBDNDOZ-NXEZZACHSA-N |
手性 SMILES |
COC1=C2C[C@H]([C@@H](CC2=C(C=C1)OC)Cl)O |
规范 SMILES |
COC1=C2CC(C(CC2=C(C=C1)OC)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















